methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an azidomethyl group attached to the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is known for its wide range of applications in medicinal chemistry and material science due to its structural versatility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under basic conditions. One efficient method reported involves the use of NaOH-promoted cycloisomerization, which provides a rapid and high-yielding route to the imidazo[1,2-a]pyridine scaffold under ambient and aqueous conditions . This method is advantageous as it avoids the use of metal catalysts and harsh solvents, making it more environmentally friendly.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. Recent advancements have focused on metal-catalyzed coupling reactions, although these methods often face challenges related to product separation and the use of undesirable solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation methods or transition metal catalysis.
Reduction: Reduction reactions can be performed to modify the azidomethyl group or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly at the azidomethyl group, can be achieved using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups, while substitution reactions can introduce new substituents at the azidomethyl position .
Scientific Research Applications
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with molecular targets and pathways. The azidomethyl group can participate in radical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in various biological effects, such as inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl imidazo[1,2-a]pyridine-6-carboxylate: This compound lacks the azidomethyl group but shares the imidazo[1,2-a]pyridine core.
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine-3-carbaldehyde: This compound has a different substitution pattern but is structurally related.
Uniqueness
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse applications .
Properties
CAS No. |
2680531-58-0 |
---|---|
Molecular Formula |
C10H9N5O2 |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
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